molecular formula C23H21N5O2 B11193404 2-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-5-methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

2-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-5-methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Cat. No.: B11193404
M. Wt: 399.4 g/mol
InChI Key: XPYLKIHIGPKJMK-UHFFFAOYSA-N
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Description

5-METHYL-2-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-2-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE typically involves multi-step organic reactionsKey steps include cyclization, condensation, and functional group transformations under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents. Scale-up processes are designed to ensure consistency and cost-effectiveness while maintaining environmental and safety standards .

Chemical Reactions Analysis

Types of Reactions

5-METHYL-2-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various substituents, altering the compound’s properties[5][5].

Scientific Research Applications

5-METHYL-2-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-METHYL-2-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE involves interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-METHYL-2-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications .

Properties

Molecular Formula

C23H21N5O2

Molecular Weight

399.4 g/mol

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-methyl-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

InChI

InChI=1S/C23H21N5O2/c1-16-24-19(17-8-3-2-4-9-17)14-21-25-27(23(30)28(16)21)15-22(29)26-13-7-11-18-10-5-6-12-20(18)26/h2-6,8-10,12,14H,7,11,13,15H2,1H3

InChI Key

XPYLKIHIGPKJMK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC2=NN(C(=O)N12)CC(=O)N3CCCC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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